Tetrahexylammonium chloride
Overview
Description
Tetrahexylammonium chloride is a quaternary ammonium compound with the chemical formula C24H52ClN. It is a white to pale yellow solid that is highly soluble in water and organic solvents. This compound is known for its surface-active properties and is widely used in various industrial and scientific applications .
Mechanism of Action
Target of Action
Tetrahexylammonium chloride is a quaternary ammonium compound that primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The compound interacts with its targets by blocking them . This blocking action inhibits the normal function of the targets, leading to changes in the physiological processes they are involved in. For instance, blocking autonomic ganglia can affect the transmission of nerve signals, while blocking calcium- and voltage-activated potassium channels can influence muscle contraction.
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action can disrupt the normal functioning of the targeted biochemical pathways, leading to downstream effects such as altered nerve signal transmission and muscle contraction .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be soluble in both water and organic solvents . This solubility can impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its blocking action on its targets. By blocking autonomic ganglia and calcium- and voltage-activated potassium channels, the compound can alter nerve signal transmission and muscle contraction . These alterations can lead to various physiological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its distribution within the body and its interaction with its targets . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
Tetrahexylammonium chloride plays a significant role in biochemical reactions, particularly in the development of supramolecular solvents. These solvents are employed for greener microextraction techniques of water-soluble organic pollutants, highlighting its role in environmental chemistry . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ribbon-shaped supramolecular structures. These interactions are primarily driven by the compound’s ability to form stable complexes with organic molecules, enhancing their solubility and extraction efficiency.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating calcium mobilization from cerebellar microsomes . This modulation affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on calcium mobilization suggests its potential role in regulating intracellular calcium levels, which are crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can alter the conformation of the target biomolecules, affecting their activity and function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular processes such as growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cells. Long-term exposure to the compound may lead to alterations in cellular metabolism and function, necessitating careful monitoring and control in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological outcomes . Studies have demonstrated threshold effects, where a specific dosage level triggers noticeable changes in cellular and physiological functions. High doses of this compound can cause toxicity, affecting vital organs and systems, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence choline metabolism, which is crucial for maintaining cell membrane integrity and neurotransmitter synthesis. By modulating the activity of enzymes involved in choline metabolism, this compound can impact cellular functions such as signal transduction, membrane transport, and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, influencing its biological activity. The compound’s lipophilic nature allows it to readily cross cell membranes, enhancing its distribution and effectiveness in various cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes, as it ensures the compound’s interaction with relevant biomolecules and structures within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahexylammonium chloride is typically synthesized through the reaction of hexylamine with hexyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound and sodium chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hexylamine and hexyl chloride are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chloride ion is replaced by other anions such as bromide or iodide.
Oxidation and Reduction: While this compound itself is relatively stable, it can participate in redox reactions when combined with other reactive species.
Phase Transfer Catalysis: This compound is often used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between aqueous and organic phases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium bromide or potassium iodide, typically carried out in an aqueous or organic solvent.
Phase Transfer Catalysis: Conditions often involve the use of organic solvents such as dichloromethane or toluene, with the reaction temperature maintained at room temperature or slightly elevated.
Major Products Formed:
Scientific Research Applications
Tetrahexylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, aiding in the efficient transfer of reactants between different phases.
Medicine: this compound is used in the formulation of certain pharmaceutical products due to its surface-active properties.
Industry: It is utilized as a deionizing agent, catalyst, and preservative in various industrial processes.
Comparison with Similar Compounds
- Tetraoctylammonium chloride
- Tetrabutylammonium chloride
- Tetrahexylammonium bromide
- Tetrabutylammonium bromide
- Tetrapentylammonium bromide
Comparison: Tetrahexylammonium chloride is unique due to its specific alkyl chain length, which provides it with distinct solubility and surface-active properties. Compared to tetraoctylammonium chloride, it has shorter alkyl chains, resulting in different solubility characteristics. Tetrabutylammonium chloride, on the other hand, has shorter alkyl chains, making it less hydrophobic than this compound .
Properties
IUPAC Name |
tetrahexylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSDWCGLRVBHJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-54-6 (Parent) | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00884201 | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-92-9 | |
Record name | Tetrahexylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5922-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahexylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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